Acid yellow 121

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acid Yellow 121, also known as C.I.Acid Yellow 121 or C.I.18690, is a deep yellow powder . It is used for dyeing and printing wool, silk, and polyamide fibers directly, and is also used in leather color .

Synthesis Analysis

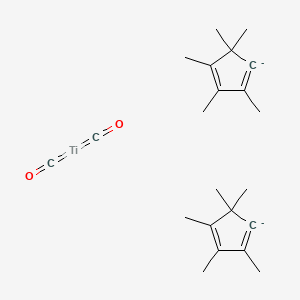

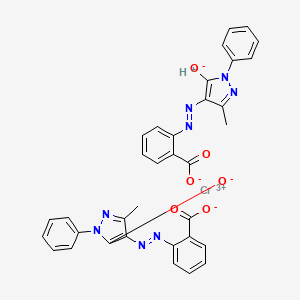

The manufacturing process of Acid Yellow 121 involves the diazotization of 2-Aminobenzoic acid and coupling with 3-Methyl-1-phenyl-1H-pyrazol-5 (4H)-one . This is followed by heating in an amide solution and formic acid chromium at 113 115 ℃ for 6 hours to create a chromium complex .Molecular Structure Analysis

The molecular structure of Acid Yellow 121 is a single azo metal complex . The molecular formula is C17H13N4NaO3 and the molecular weight is 344.3 .Physical And Chemical Properties Analysis

Acid Yellow 121 is a deep yellow powder . It has a molecular weight of 344.3 and a density of 1.445 at 20℃ . It has a boiling point of 461.9°C at 760 mmHg and a flash point of 233.1°C . It is slightly soluble in water, with a solubility of 170.1mg/L at 20℃ .Aplicaciones Científicas De Investigación

Electrocoagulation for Dye Decolorization : Acid Yellow 121, also known as C.I. Acid Yellow 23, can be effectively decolorized using the electrocoagulation process. This method is efficient in removing color and chemical oxygen demand (COD) from dye solutions, with parameters like current density, initial dye concentration, and pH playing significant roles in the process (Daneshvar, Khataee, Amani Ghadim, & Rasoulifard, 2007).

Biosorption Using Non-Living Aerobic Granular Sludge : Acid Yellow 17, similar to Acid Yellow 121, can be removed from aqueous solutions through biosorption using non-living aerobic granular sludge. Parameters like pH, biosorbent dosage, and temperature significantly influence this biosorption process (Gao, Zhang, Su, Chen, & Peng, 2010).

Photocatalytic Degradation with ZnO : The degradation of Acid Yellow 121 using ZnO as a photocatalyst has been studied. Factors like catalyst loading, dye concentration, light intensity, and pH were found to impact the photodegradation efficiency (Behnajady, Modirshahla, & Hamzavi, 2006).

Toxic Interaction Studies : The toxic effects of Acid Yellow 121 on trypsin were studied using spectroscopic and molecular docking methods, revealing insights into how this dye may exert toxic effects within organisms (Wang, Liu, & Qin, 2012).

Adsorption Studies for Wastewater Treatment : Investigations into the adsorption of Acid Yellow 121 (and similar dyes like Acid Yellow 17) onto various materials, such as activated carbon from pecan nut shells and other adsorbents, have shown effective removal from wastewater (Torres-Pérez, Huang, Hadi, Mackey, & McKay, 2018).

Advanced Oxidation Processes for Wastewater Treatment : The use of advanced oxidation processes (AOPs) has been effective in treating wastewater containing Acid Yellow 121, demonstrating efficient removal and degradation of the dye (Shu, Huang, & Chang, 1994).

Electrochemical Oxidation for Wastewater Treatment : Electrochemical oxidation using diamond anodes has been explored for the treatment of wastewater containing Acid Yellow 121, achieving complete decolorization and COD removal (Rodríguez, Rodrigo, Panizza, & Cerisola, 2009).

Optimization of Electro-Fenton Process for Dye Decolorization : The optimization of the electro-Fenton process for the decolorization of Acid Yellow 36 (similar to Acid Yellow 121) using boron-doped diamond electrodes has been studied, showing high efficiency in color removal (Cruz-González et al., 2010).

Propiedades

IUPAC Name |

chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZTWVYOORNGFM-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25CrN8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897452 |

Source

|

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid yellow 121 | |

CAS RN |

5601-29-6 |

Source

|

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)

![(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/no-structure.png)

![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)